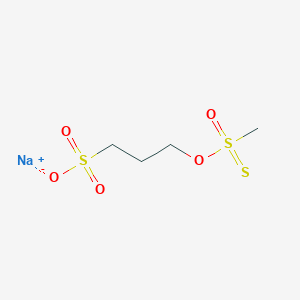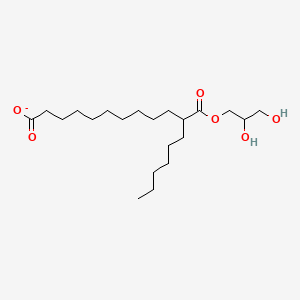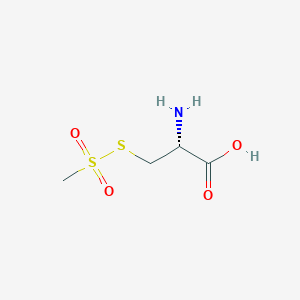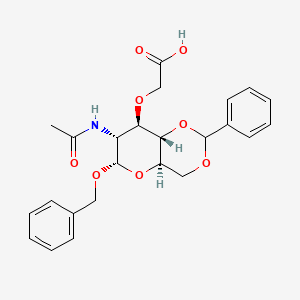![molecular formula C₁₃H₁₉NO₂ B1140022 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol CAS No. 185502-41-4](/img/structure/B1140022.png)
3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol” consists of a cyclohexyl ring attached to a phenol group via an aminomethyl group . The InChI string for this compound is InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 .Wissenschaftliche Forschungsanwendungen
Analgesic Research
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol: is actively studied for its analgesic properties. As a metabolite of tramadol, it contributes to the parent compound’s pain-relieving effects by acting on the central nervous system (CNS). Research focuses on understanding its efficacy in treating moderate to severe pain, exploring its potential for less addictive pain management solutions .
Neuropharmacology
This compound is of interest in neuropharmacological research due to its impact on neurotransmitter reuptake, particularly noradrenaline and serotonin. Studies aim to elucidate its role in modulating synaptic transmission and its therapeutic potential in CNS disorders .
Toxicology
Toxicological studies investigate the adverse effects of tramadol and its metabolites, including (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol . Research in this field examines the compound’s toxicity profile, mechanisms of action, and clinical presentation of overdose scenarios .
Drug Abuse Monitoring
In the context of drug abuse, this compound is monitored as a marker for tramadol misuse. Assays have been developed to detect tramadol and its primary metabolites, including (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol , in biological samples to screen for potential abuse .
Pharmacogenetics
Pharmacogenetic research explores the genetic factors influencing the metabolism and effects of tramadol and its metabolites. This includes studying the variations in cytochrome P450 2D6 (CYP2D6) enzyme activity, which affects the production and pharmacological activity of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol .
Sports Medicine
The effects of tramadol on cognitive and sports performance are under investigation. This research assesses whether the compound, due to its CNS activity, could potentially influence athletic performance or cognitive functions during sports activities .
Pharmacokinetics
Understanding the pharmacokinetics of tramadol metabolites, including (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol , is crucial. Studies in this area focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound to optimize dosing and minimize adverse effects .
Alternative Therapies
Given the increasing scrutiny over opioid use, research is also directed towards evaluating (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol as an alternative to traditional opioids. The goal is to assess its potential for providing effective pain relief with a lower risk of addiction and side effects .
Eigenschaften
IUPAC Name |
3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)



